

infrared spectroscopy functional group analysis of 1-(2-Hydroxyphenyl)-2-phenylethanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-Hydroxyphenyl)-2-phenylethanone

Cat. No.: B1330380

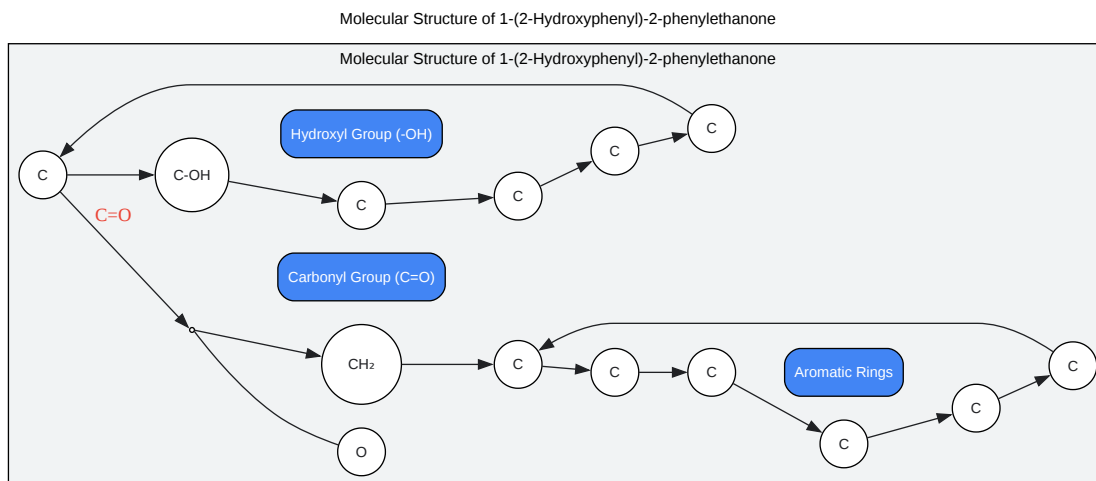
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An In-depth Technical Guide to the Infrared Spectroscopy Functional Group Analysis of **1-(2-Hydroxyphenyl)-2-phenylethanone**

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.^[1] By passing infrared radiation through a sample, specific molecular bonds absorb energy at characteristic frequencies, causing them to vibrate.^[2] This absorption pattern, when plotted as a spectrum, provides a unique molecular fingerprint. This guide provides a detailed analysis of the expected Fourier Transform Infrared (FTIR) spectrum for **1-(2-Hydroxyphenyl)-2-phenylethanone** (also known as 2-hydroxydeoxybenzoin), a molecule featuring hydroxyl, ketone, and aromatic functionalities. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization.

The structure of **1-(2-Hydroxyphenyl)-2-phenylethanone** contains several key functional groups that give rise to distinct absorption bands in an IR spectrum. The analysis focuses on identifying the characteristic peaks for the hydroxyl group, the carbonyl group of the ketone, and the aromatic rings. The proximity of the hydroxyl and carbonyl groups allows for potential intramolecular hydrogen bonding, which can influence the position and shape of their respective absorption bands.



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Caption: Molecular structure highlighting key functional groups.

Experimental Protocol: KBr Pellet Method for Solid Samples

A common and effective method for acquiring the IR spectrum of a solid organic compound like **1-(2-Hydroxyphenyl)-2-phenylethanone** is the potassium bromide (KBr) pellet technique.

Materials:

- **1-(2-Hydroxyphenyl)-2-phenylethanone** sample (1-2 mg)
- FTIR-grade Potassium Bromide (KBr), anhydrous (approx. 200 mg)
- Agate mortar and pestle
- Hydraulic press with pellet-forming die
- FTIR spectrometer

Procedure:

- **Drying:** Gently heat the KBr powder in an oven at $\sim 110^{\circ}\text{C}$ for 2-3 hours to remove any adsorbed water, which has a strong, broad O-H absorption that can interfere with the spectrum. Cool in a desiccator.
- **Grinding:** Place approximately 200 mg of the dried KBr into a clean agate mortar. Add 1-2 mg of the solid sample.
- **Mixing & Homogenizing:** Grind the mixture thoroughly with the pestle for several minutes. The goal is to reduce the particle size of the sample and disperse it uniformly throughout the KBr matrix. The final mixture should have a fine, consistent, powder-like appearance.
- **Pellet Formation:** Transfer a portion of the powdered mixture into the pellet-forming die. Assemble the die and place it in the hydraulic press.
- **Pressing:** Apply pressure (typically 7-10 tons) for several minutes. This will cause the KBr to fuse into a thin, transparent, or translucent disc (the pellet).
- **Spectrum Acquisition:** Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
- **Analysis:** Record the spectrum, typically by scanning from 4000 cm^{-1} to 400 cm^{-1} . A background spectrum of the empty sample compartment should be recorded first and automatically subtracted from the sample spectrum by the instrument's software.

Data Presentation: Characteristic Infrared Absorption Bands

The following table summarizes the expected IR absorption frequencies for the principal functional groups present in **1-(2-Hydroxyphenyl)-2-phenylethanone**.

Functional Group	Bond Vibration	Expected Absorption Range (cm ⁻¹)	Peak Intensity & Characteristics
Phenolic Hydroxyl	O-H stretch (H-bonded)	3200 - 3550	Strong, Broad
Aromatic C-H	C-H stretch	3000 - 3100	Medium to Weak, Sharp
Aliphatic C-H	C-H stretch (in -CH ₂ -)	2850 - 2960	Medium
Ketone Carbonyl	C=O stretch	1665 - 1710	Strong, Sharp
Aromatic C=C	C=C stretch (in-ring)	1450 - 1600	Medium to Weak (multiple bands)
Phenolic C-O	C-O stretch	1200 - 1320	Strong
Aromatic C-H Bend	C-H out-of-plane bend	675 - 900	Strong

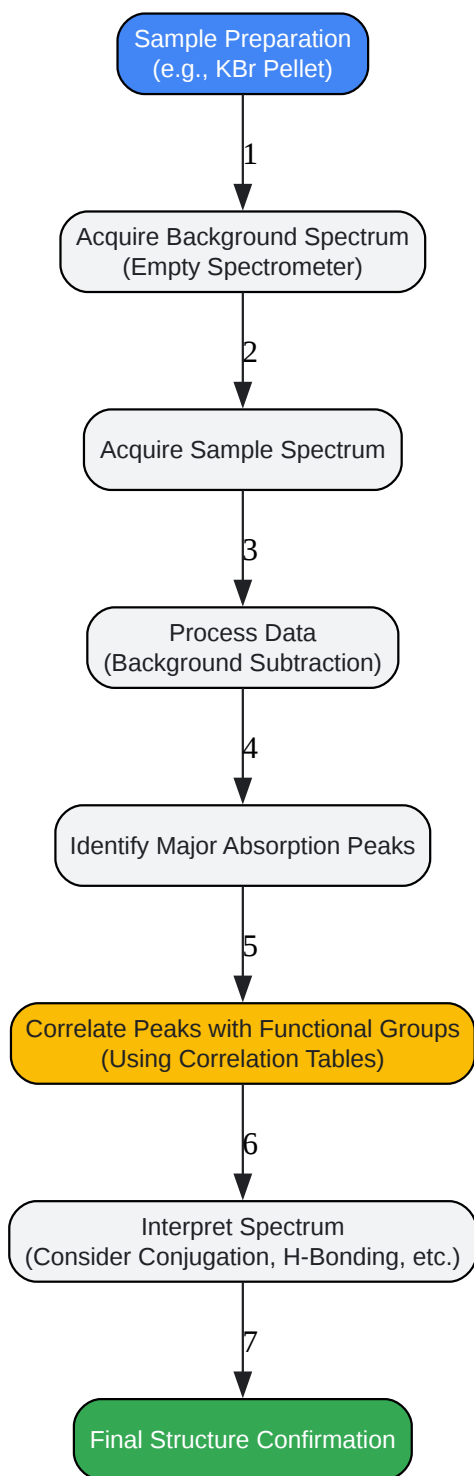
Spectral Interpretation

- Hydroxyl (-OH) Region:** A prominent, broad absorption band is expected in the 3200-3550 cm⁻¹ range due to the O-H stretching vibration of the phenolic group.^{[3][4]} Its broadness is a result of intermolecular and potentially strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen.
- C-H Stretching Region:** Two distinct sets of peaks are anticipated around 3000 cm⁻¹. Absorptions appearing just above 3000 cm⁻¹ (3000-3100 cm⁻¹) are characteristic of C-H stretching in the aromatic rings.^[5] Peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹) correspond to the C-H stretching of the methylene (-CH₂-) group.^[6]

- **Carbonyl (C=O) Region:** A very strong and sharp absorption peak is the hallmark of the carbonyl group.^[6] For a typical aliphatic ketone, this peak appears around 1715 cm^{-1} .^[2] However, in **1-(2-Hydroxyphenyl)-2-phenylethanone**, the carbonyl group is conjugated with the phenyl ring, which delocalizes the pi electrons and weakens the C=O bond, shifting the absorption to a lower frequency, typically around $1685\text{--}1710\text{ cm}^{-1}$.^{[7][8]} Intramolecular hydrogen bonding with the ortho-hydroxyl group can further lower this frequency.
- **Aromatic Region:** The presence of the two phenyl rings will give rise to several medium-intensity peaks in the $1450\text{--}1600\text{ cm}^{-1}$ region due to C=C in-ring stretching vibrations.^[9] Additionally, strong bands in the $900\text{--}675\text{ cm}^{-1}$ range result from C-H out-of-plane bending, and the pattern of these peaks can sometimes be used to infer the substitution pattern on the aromatic rings.^[5]
- **Fingerprint Region:** The region from approximately 1400 cm^{-1} to 600 cm^{-1} is known as the fingerprint region and contains a complex pattern of absorptions. Within this region, a strong band for the phenolic C-O stretch is expected between 1200 and 1320 cm^{-1} .^{[4][10]}

Logical Workflow for IR Analysis

The following diagram illustrates the systematic workflow for conducting a functional group analysis using FTIR spectroscopy.



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Caption: Workflow for FTIR functional group analysis.

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- To cite this document: BenchChem. [infrared spectroscopy functional group analysis of 1-(2-Hydroxyphenyl)-2-phenylethanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330380#infrared-spectroscopy-functional-group-analysis-of-1-2-hydroxyphenyl-2-phenylethanone]

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